Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety and a 3-(hydroxymethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[3-(hydroxymethyl)phenyl] benzoate can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-(hydroxymethyl)phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)phenyl benzoate.
Reduction: Formation of 3-(hydroxymethyl)phenyl methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;[3-(hydroxymethyl)phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, phenyl ester
- Methyl benzoate
- Ethyl benzoate
Uniqueness
Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and interactions compared to other similar esters.
Properties
CAS No. |
106262-10-6 |
---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzoic acid;[3-(hydroxymethyl)phenyl] benzoate |
InChI |
InChI=1S/C14H12O3.C7H6O2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12;8-7(9)6-4-2-1-3-5-6/h1-9,15H,10H2;1-5H,(H,8,9) |
InChI Key |
BMLOIMQYDYRAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.